1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
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Overview
Description
1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with ethyl and propyl halides in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- 1-ethyl-3-butyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- 1-ethyl-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
Uniqueness
1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-ethyl-3-propylbenzimidazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOJICOOSZOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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